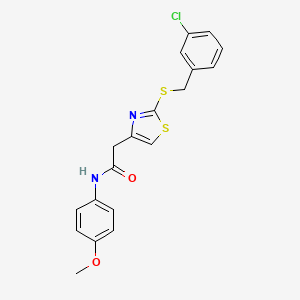![molecular formula C19H19F2NO4S2 B2988548 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448064-31-0](/img/structure/B2988548.png)
(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a bicyclic structure with a sulfonyl group attached to the 8th carbon. The presence of difluorophenyl and phenylsulfonyl groups suggest that it might have interesting chemical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the sulfonyl groups.Molecular Structure Analysis
The bicyclic structure suggests that the compound might have interesting stereochemical properties. The presence of the sulfonyl groups could also influence its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the sulfonyl groups and the bicyclic structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The bicyclic structure and the presence of the sulfonyl groups could influence properties like solubility, melting point, and reactivity.Applications De Recherche Scientifique
Atom-Transfer Radical Cyclizations
A study by Flynn et al. (1992) explored the use of a compound similar to the one , specifically methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, in atom-transfer radical cyclizations. This process led to the formation of substituted 3-azabicyclo[3.3.0]octanes, demonstrating the compound's utility in synthesizing complex bicyclic structures (Flynn et al., 1992).
1,3-Dipolar Cycloadditions
Taniguchi et al. (1978) investigated the 1,3-dipolar cycloadditions to bicyclic olefins, including compounds similar to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane." Their study showed that such compounds participate exclusively in cycloadditions to a specific double bond, producing exo regioisomers, demonstrating their selectivity in chemical reactions (Taniguchi et al., 1978).
Synthesis of Polyhydroquinoline Derivatives
Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This catalyst, involving a structure similar to the compound of interest, was used in a solvent-free, efficient process, highlighting its application in green chemistry (Goli-Jolodar et al., 2016).
Electrophilic Fluorination Agents
Banks et al. (1996) described the synthesis of a range of diazabicyclo[2.2.2]octane salts, similar in structure to the compound , as electrophilic fluorinating agents. These compounds demonstrate the potential for selective fluorination in organic chemistry, a crucial step in various synthetic processes (Banks et al., 1996).
Carbonyl Protective Groups
A study by Chandrasekhar and Sarkar (1998) utilized a compound related to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane" as a carbonyl protective group in organic syntheses. This demonstrates the compound's role in protecting sensitive functional groups during complex chemical reactions (Chandrasekhar & Sarkar, 1998).
Safety And Hazards
Without specific information on the compound, it’s hard to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. It could be interesting to explore its reactivity, stereochemistry, and potential applications.
Please note that these are general insights and may not be accurate for the specific compound you mentioned. For detailed and accurate information, please refer to scientific literature or consult with a chemist.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQZGFHZYCVUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


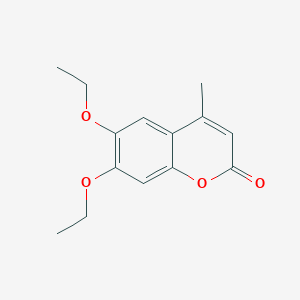

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)
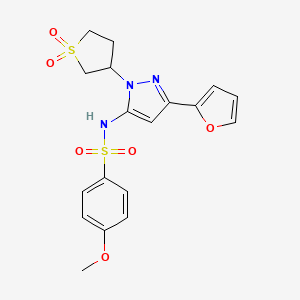
![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
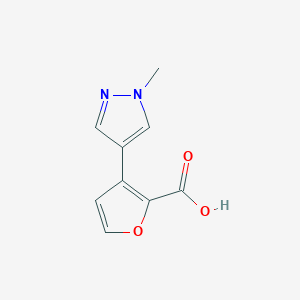
![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)
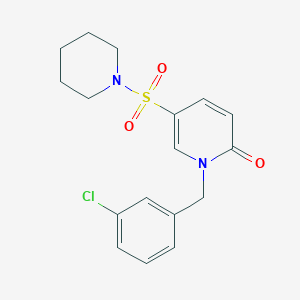
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)
